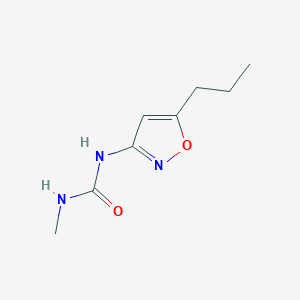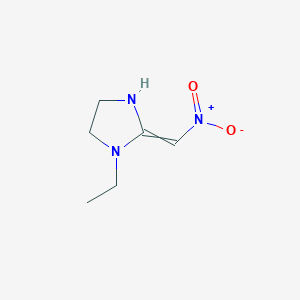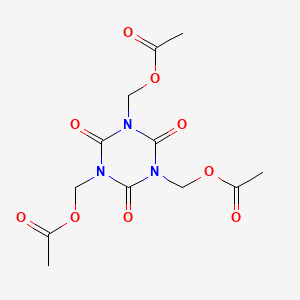
3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide is an organic compound with the molecular formula C12H16INS. It is a benzothiazolium salt, characterized by the presence of an ethyl group and three methyl groups attached to the benzothiazole ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2,5,6-trimethylbenzothiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium salt to its corresponding benzothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted benzothiazoles.
Applications De Recherche Scientifique
3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to alterations in cellular processes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzothiazole
- 6-Ethyl-2,3-dimethylbenzothiazolium iodide
- 2,5-Dimethylbenzothiazole
Uniqueness
3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
53046-83-6 |
|---|---|
Formule moléculaire |
C12H16INS |
Poids moléculaire |
333.23 g/mol |
Nom IUPAC |
3-ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C12H16NS.HI/c1-5-13-10(4)14-12-7-9(3)8(2)6-11(12)13;/h6-7H,5H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XVNUJFJGJJOAMG-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=C1C=C(C(=C2)C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)


![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)


![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)






